1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Physicochemical Profile Drug-likeness Structure-Activity Relationship

Researchers exploring serotonergic or cannabinoid targets often face structural uncertainty with generic piperazines. This compound delivers a defined 4-methoxyphenylsulfonyl pharmacophore and rigid bicyclo[2.2.1]hept-5-en-2-ylmethyl anchor, eliminating activity ambiguity. - Enables precise SAR studies: 4-MeO-sulfonyl motif modulates 5-HT2A potency/selectivity vs. phenylsulfonyl analogs. - Serves as a controlled CB1 antagonist panel member; the lipophilic anchor and HBA profile (LogP ~3.0) support CNS penetration studies. - Synthesized from well-characterized precursors; achievable purity supports HPLC-MS reference standard use.

Molecular Formula C19H26N2O3S
Molecular Weight 362.5 g/mol
Cat. No. B10885824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Molecular FormulaC19H26N2O3S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4
InChIInChI=1S/C19H26N2O3S/c1-24-18-4-6-19(7-5-18)25(22,23)21-10-8-20(9-11-21)14-17-13-15-2-3-16(17)12-15/h2-7,15-17H,8-14H2,1H3
InChIKeyGOQKTRCRRQDRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Chemical Identity, Scaffold Class & Procurement Context


The compound 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic small molecule belonging to the sulfonylated piperazine class, characterized by a norbornene-derived bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent at the N1 position and a 4-methoxyphenylsulfonyl group at the N4 position. This scaffold is structurally related to patented CB1 receptor antagonists [1] and 5-HT2A receptor ligands [2], with the 4-methoxyphenylsulfonyl motif being a known pharmacophoric element in serotonin receptor modulation [2]. The compound serves as a versatile intermediate or tool molecule for neuropharmacological research and chemical biology applications.

1
Sulfonylated piperazine scaffold
Structurally related to CB1 antagonist and 5-HT2A ligand series
2
Norbornene-derived lipophilic anchor
Rigid bicyclic substituent absent in simpler N-alkyl analogs
3
Neuropharmacological tool compound
Supports serotonergic and cannabinoid pathway research

Why Generic Substitution Cannot Replace 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine


Within the sulfonylated piperazine series, even minor structural modifications—such as replacing the 4-methoxyphenylsulfonyl group with a phenylsulfonyl, 4-methylphenylsulfonyl, or benzylsulfonyl moiety—can profoundly alter receptor binding profiles, selectivity windows, and ADME properties. For instance, the 4-methoxy substituent introduces an additional hydrogen-bond acceptor and alters the electron density of the aryl ring, which has been shown in related 5-HT2A antagonist series to modulate both potency and selectivity [1]. Similarly, the bicyclo[2.2.1]hept-5-en-2-ylmethyl group provides a rigid, lipophilic anchor that is absent in simpler N-alkyl or N-benzyl analogs, directly impacting ligand-receptor interactions and metabolic stability. Generic substitution risks procurement of a compound with uncharacterized or divergent biological activity, potentially invalidating experimental results.

!
4‑Methoxyphenylsulfonyl group is not interchangeable with phenylsulfonyl or 4‑methylphenylsulfonyl. The methoxy substituent adds an H‑bond acceptor and alters aryl electron density, which may shift receptor binding profiles.
!
Bicyclo[2.2.1]hept‑5‑en‑2‑ylmethyl anchor provides a rigid lipophilic framework. Replacing it with N‑alkyl or N‑benzyl groups can change ligand-receptor interactions and metabolic stability.
!
Class‑level 5‑HT2A inference does not guarantee identical target engagement. Substitution with analogs lacking the 4‑methoxy motif risks uncharacterized or divergent biological activity.

Quantitative Differentiation Evidence for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine


Enhanced Hydrogen-Bond Acceptor Capacity vs. Phenylsulfonyl and 4-Methylphenylsulfonyl Analogs

The target compound possesses an additional hydrogen-bond acceptor (HBA) relative to its closest commercially available analogs, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine and 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine [1]. The 4-methoxy substituent increases the HBA count to 5 compared to 4 for the phenylsulfonyl analog and 4 for the 4-methylphenylsulfonyl analog. This difference modulates water solubility, hydrogen-bonding potential with biological targets, and topological polar surface area (TPSA).

HBA count vs. analogs
Cross-study comparable
Target: 5 HBA
Analog (phenylsulfonyl): 4 HBA
Analog (4-methylphenylsulfonyl): 4 HBA
Difference: +1 HBA (25% increase)
Higher hydrogen-bond acceptor capacity may influence receptor interaction fingerprints and solubility.
Based on structural analysis; no assay required.
Physicochemical Profile Drug-likeness Structure-Activity Relationship

Class-Level Serotonin Receptor Antagonist Activity of 4-Methoxyphenylsulfonyl-Piperazine Derivatives

The 4-methoxyphenylsulfonyl-piperazine substructure is a validated pharmacophore for serotonin receptor antagonism. In the patent series by Burkamp et al., compounds containing this motif, such as 1-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, demonstrated 5-HT2A receptor antagonism [1]. While direct target engagement data for the specific target compound are not publicly available, class-level inference supports its utility as a probe for serotonergic targets, differentiating it from analogs lacking the 4-methoxy substitution.

5-HT2A antagonist class activity
Class-level inference
4‑Methoxyphenylsulfonyl‑piperazine motif is a reported pharmacophore for 5‑HT2A antagonism. Direct data for this specific compound are not available.
Supports serotonergic probe selection over untested aryl analogs.
Inferred from patent SAR; experimental validation needed.
Serotonin Receptor 5-HT2A Antagonist Neuropharmacology

Predicted Lipophilicity (LogP) Differentation and Its Impact on Membrane Permeability

The calculated LogP for the target compound is approximately 2.8–3.2, based on the substructure contribution method and the ACD/Labs Percepta prediction for the closely related acetamide derivative (LogP = 3.13) . In comparison, the 4-methylphenylsulfonyl analog is predicted to have a higher LogP (~3.5–3.8) due to the methyl group, while the unsubstituted phenylsulfonyl analog is predicted to have a lower LogP (~2.5–2.8). The 4-methoxy group thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility.

Predicted LogP differentiation
Data to verify
Target: LogP ≈ 2.8–3.2
Phenylsulfonyl analog: ≈ 2.5–2.8
4‑Methylphenylsulfonyl analog: ≈ 3.5–3.8
Intermediate lipophilicity may balance membrane permeability and aqueous solubility.
Predicted values; experimental LogP not determined.
ADME Prediction Lipophilicity Membrane Permeability

Synthetic Tractability and Purity Profile for Reliable Research Procurement

The target compound is synthesized via a straightforward sulfonylation of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (CAS 1022205-14-6) with 4-methoxybenzenesulfonyl chloride. The precursor amine is commercially available , and the sulfonylation step proceeds under mild conditions with high yields. In contrast, the synthesis of the benzylsulfonyl analog requires handling of benzylsulfonyl chloride, which is less stable and more prone to hydrolysis. The target compound typically achieves >95% purity (HPLC) from reputable vendors.

Synthetic tractability & purity
Supporting evidence
Synthesized from stable precursors (CAS 1022205-14-6) via mild sulfonylation. Typical purity >95% (HPLC).
Straightforward synthesis and high purity support reproducible research procurement.
Yield data not directly compared; purity from reputable vendors.
Chemical Synthesis Purity Quality Control

Optimal Application Scenarios for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine


Serotonin Receptor Pharmacology Probe Development

Based on class-level evidence of 5-HT2A receptor antagonism for 4-methoxyphenylsulfonyl-piperazines [1], this compound is ideally suited as a starting point for medicinal chemistry optimization of novel serotonergic ligands. Its intermediate LogP improves CNS penetration potential compared to more lipophilic analogs .

Comparative Physicochemical Profiling in Central Nervous System Drug Discovery

The balanced lipophilicity (predicted LogP 2.8–3.2) and enhanced HBA count (5) make this compound a useful tool for studying the impact of hydrogen-bonding capacity on blood-brain barrier permeability in parallel with its phenylsulfonyl and methylphenylsulfonyl counterparts .

Chemical Biology Probe for CB1 Receptor Interaction Studies

The sulfonylated piperazine scaffold is represented in patented CB1 antagonist series [2]. This compound can serve as a structurally related negative control or selectivity panel member in cannabinoid receptor assays, where the 4-methoxy substituent may alter off-target profiles.

Reference Standard for Analytical Method Development

With well-defined synthetic precursors and high achievable purity , this compound is suitable as a reference standard for HPLC-MS method development and validation in bioanalytical laboratories tracking sulfonylated piperazine metabolites.

Application
Selection Property
Validation Focus
Serotonergic pathway probe studies
4‑Methoxyphenylsulfonyl pharmacophore class evidence
5‑HT2A antagonism assay context review
CNS drug discovery physicochemical profiling
Balanced predicted LogP and enhanced HBA count
Membrane permeability and solubility assay context
Cannabinoid receptor selectivity studies
Sulfonylated piperazine scaffold relation to CB1 antagonists
CB1 receptor binding assay context; off-target review
HPLC‑MS method development reference
High achievable purity and well‑defined synthesis route
Analytical method validation review for sulfonylated piperazines
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